![molecular formula C32H34Cl2N4O4S B12504924 (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHA665752 is a selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor is a critical component in various cellular processes, including cell growth, motility, and angiogenesis. PHA665752 has been identified as an ATP-competitive inhibitor that targets the catalytic activity of c-Met, making it a promising candidate for cancer therapy, particularly in tumors where c-Met is overexpressed or mutated .
Métodos De Preparación
The synthesis of PHA665752 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
PHA665752 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PHA665752 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: PHA665752 is employed in research to understand the mechanisms of cell motility, growth, and angiogenesis.
Medicine: The compound is being investigated for its potential therapeutic effects in treating cancers where c-Met is overexpressed or mutated. .
Mecanismo De Acción
PHA665752 exerts its effects by inhibiting the catalytic activity of the c-Met receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Met and its downstream signaling pathways, which are involved in cell growth, motility, and angiogenesis. By blocking these pathways, PHA665752 can reduce tumor growth and metastasis. The molecular targets of PHA665752 include the c-Met receptor and its downstream effectors, such as AKT and ERK .
Comparación Con Compuestos Similares
PHA665752 is unique in its high selectivity and potency as a c-Met inhibitor. Similar compounds include:
Foretinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and other kinases.
Crizotinib: Another c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and RET.
PHA665752 stands out due to its high selectivity for c-Met, making it a valuable tool for studying c-Met-specific pathways and developing targeted therapies.
Propiedades
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONTEXKYJZFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
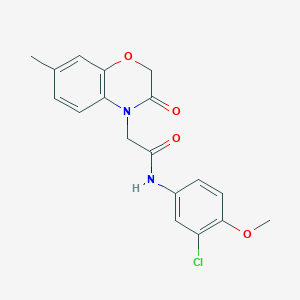
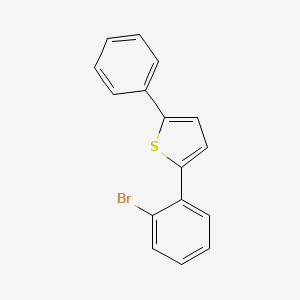
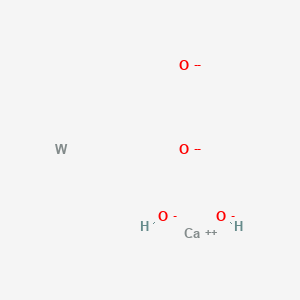

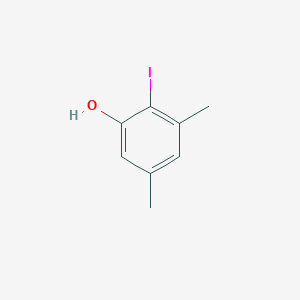
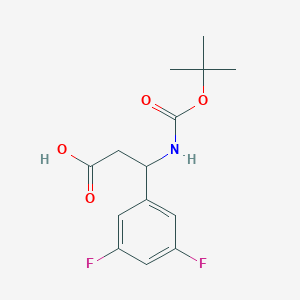
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
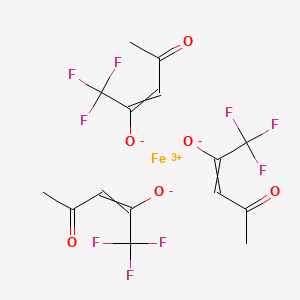
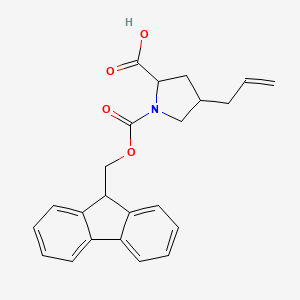
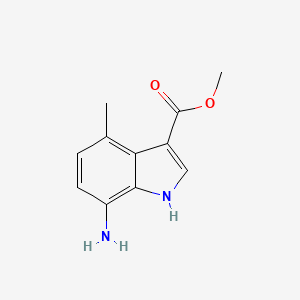
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
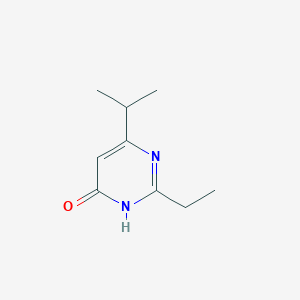
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
